molecular formula C7H10O2 B142217 2-Methylcyclopent-2-ene-1-carboxylic acid CAS No. 129872-08-8

2-Methylcyclopent-2-ene-1-carboxylic acid

Cat. No. B142217
M. Wt: 126.15 g/mol
InChI Key: DFAXEGZDXSEPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylcyclopent-2-ene-1-carboxylic acid, also known as MCPA, is a cyclic organic acid that is widely used in scientific research. It is a derivative of cyclopentadiene and is commonly used as a building block for the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 2-Methylcyclopent-2-ene-1-carboxylic acid is not well understood, but it is believed to act as a nucleophile in organic synthesis reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Methylcyclopent-2-ene-1-carboxylic acid. However, it has been shown to be toxic to aquatic organisms and may have potential health effects on humans if ingested or inhaled.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Methylcyclopent-2-ene-1-carboxylic acid in lab experiments is its versatility as a building block for the synthesis of various organic compounds. However, its potential toxicity and limited information on its biochemical and physiological effects may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Methylcyclopent-2-ene-1-carboxylic acid, including investigating its potential applications in drug discovery and exploring its toxicity and potential health effects on humans and the environment. Additionally, further research is needed to better understand its mechanism of action and its potential as a ligand for metal complexes.

Synthesis Methods

2-Methylcyclopent-2-ene-1-carboxylic acid can be synthesized through a number of methods, including the reaction of cyclopentadiene with maleic anhydride followed by decarboxylation, or through the reaction of cyclopentadiene with maleic acid followed by dehydration.

Scientific Research Applications

2-Methylcyclopent-2-ene-1-carboxylic acid has a wide range of applications in scientific research, including as a building block for the synthesis of various organic compounds, as a ligand for metal complexes, and as a reagent in organic synthesis. It is also used in the production of polymers, resins, and coatings.

properties

CAS RN

129872-08-8

Product Name

2-Methylcyclopent-2-ene-1-carboxylic acid

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-methylcyclopent-2-ene-1-carboxylic acid

InChI

InChI=1S/C7H10O2/c1-5-3-2-4-6(5)7(8)9/h3,6H,2,4H2,1H3,(H,8,9)

InChI Key

DFAXEGZDXSEPEX-UHFFFAOYSA-N

SMILES

CC1=CCCC1C(=O)O

Canonical SMILES

CC1=CCCC1C(=O)O

synonyms

2-Cyclopentene-1-carboxylic acid, 2-methyl- (9CI)

Origin of Product

United States

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